molecular formula C9H16O4 B1147532 2,3-Isopropylideneglycerol-1-propionate CAS No. 129520-29-2

2,3-Isopropylideneglycerol-1-propionate

Cat. No.: B1147532
CAS No.: 129520-29-2
M. Wt: 188.22
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Description

2,3-Isopropylideneglycerol-1-propionate, also referred to as Isopropylidene Glycerol Propanoate (IGP), is a synthetic ester compound prepared via the transesterification of 1,2-O-isopropyliden glycerol (IPG) with ethyl propanoate . This compound is part of a class of isopropylidene glycerol esters studied for their chemical properties and potential as intermediates in organic synthesis. Current research has characterized this compound and investigated its properties, finding that it does not exhibit antibacterial activity against common strains such as Staphylococcus aureus or Escherichia coli . Its value to researchers lies in its role as a protected glycerol derivative, which can be useful for further chemical modifications and the development of more complex molecular structures. The broader context of glycerol valorization, where glycerol—a biodiesel byproduct—is transformed into value-added chemicals, underscores the significance of exploring derivatives like this compound for sustainable chemical production .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-8(10)11-5-7-6-12-9(2,3)13-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWPJKMXMOMEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 2,3 Isopropylideneglycerol 1 Propionate

Synthesis via Transesterification

A documented synthesis involves the reaction of 1,2-O-isopropylideneglycerol (IPG or solketal) with ethyl propanoate (EP). researchgate.net

Reactants : 1,2-O-isopropylideneglycerol and Ethyl Propanoate

Catalyst : Sodium Carbonate (Na₂CO₃) researchgate.net

Reaction Conditions : The mixture is heated, for example, at 140 °C for 30 hours. researchgate.net

Yield : A reported yield for this synthesis is 63.83%. researchgate.net

The reaction mechanism involves the initial deprotonation of the hydroxyl group of isopropylideneglycerol (B7884900) by the base catalyst. The resulting alkoxide ion then acts as a nucleophile, attacking the carbonyl carbon of the ethyl propanoate. This leads to a tetrahedral intermediate which subsequently collapses, eliminating an ethoxide ion and forming the final product, this compound. researchgate.net

Conventional Chemical Synthesis via Transesterification of 1,2-O-Isopropylideneglycerol

Characterization Data

The characterization of this compound has been reported using various spectroscopic methods. researchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR) : The disappearance of the broad hydroxyl (-OH) band (around 3300-3500 cm⁻¹) from the starting material (isopropylideneglycerol) and the appearance of a strong carbonyl (C=O) stretching band from the ester group are key indicators of a successful reaction. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can confirm the purity of the product and provide its mass spectrum, which shows characteristic fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR provide detailed structural information, confirming the presence of the propionate (B1217596) group and the integrity of the isopropylidene glycerol backbone. researchgate.net For instance, in the ¹³C-NMR spectrum, a peak corresponding to the carbonyl carbon of the ester group would be expected. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number129520-29-2 chemicalbook.com
Molecular FormulaC₉H₁₆O₄ cymitquimica.com
Molecular Weight188.22 g/mol cymitquimica.com
PurityMin. 95% (as per one supplier) cymitquimica.com

Chemical Reactivity and Transformations of 2,3 Isopropylideneglycerol 1 Propionate

Reactions Involving the Propionate (B1217596) Ester Moiety

The ester group is a key site for nucleophilic acyl substitution reactions, enabling the modification of the acyl portion of the molecule.

Hydrolysis of the Ester Bond

Ester hydrolysis is a fundamental reaction that cleaves the ester linkage to yield a carboxylic acid and an alcohol. In the case of 2,3-Isopropylideneglycerol-1-propionate, this reaction would yield propionic acid and 2,3-isopropylideneglycerol (solketal). The hydrolysis can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

Basic hydrolysis, also known as saponification, is an irreversible process where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This results in the formation of a carboxylate salt and the alcohol.

Detailed research findings on the specific hydrolysis of this compound are not extensively documented in readily available literature, but the principles are well-established in organic chemistry.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. nih.gov This reaction is typically catalyzed by acids or bases. nih.govgoogle.com For this compound, this would involve reacting it with another alcohol (R'-OH) to form a new ester and release 2,3-isopropylideneglycerol.

The reaction is an equilibrium process, and to drive it towards the desired product, an excess of the reactant alcohol is often used. unh.edu

Catalysts for Transesterification:

Catalyst TypeExamplesConditions
Homogeneous Base Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (B1231860) (CH₃ONa)Typically low catalyst concentrations (e.g., 0.5-2 wt%) and mild temperatures are effective. google.com
Homogeneous Acid Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl)Generally require higher temperatures and longer reaction times compared to base catalysts. nih.gov
Heterogeneous Solid acid catalysts (e.g., zeolites), Solid base catalysts (e.g., mixed metal oxides)Offer advantages in catalyst separation and potential for reuse.
Enzymatic LipasesProvide high selectivity under mild conditions, but can be more expensive.

The transesterification of triglycerides with alcohols like methanol (B129727) is a widely studied reaction, particularly in the context of biodiesel production, and the same principles apply to the transesterification of other esters like this compound. nih.govunh.edu

Reductions of the Ester Group

The ester group of this compound can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group and a second hydride addition to the intermediate aldehyde, which is then reduced to the primary alcohol upon workup. youtube.com

Reducing Agents for Ester Reduction:

ReagentReactivityProducts from this compound
Lithium Aluminum Hydride (LiAlH₄) High2,3-Isopropylideneglycerol and 1-propanol
Sodium Borohydride (NaBH₄) LowNo reaction with the ester group

Transformations at the Acetal (B89532) Protecting Group

The isopropylidene group serves as a protecting group for the 1,2-diol of glycerol (B35011). Its removal or modification is a key step in synthetic pathways that require the regeneration of the diol functionality.

Selective Deprotection (Acid-Catalyzed Hydrolysis)

The isopropylidene acetal can be selectively removed under acidic conditions to reveal the diol. This reaction, known as deprotection, is a form of hydrolysis. The stability of the acetal is pH-dependent, being stable under basic and neutral conditions but labile in the presence of acid.

Mild acidic conditions are often employed to achieve selective deprotection without affecting other acid-sensitive functional groups that may be present in the molecule. nih.gov

Conditions for Acetal Deprotection:

Reagent/CatalystSolventNotes
Aqueous Acetic Acid (AcOH) Water/Organic co-solventA common and mild method for deprotection. nih.gov
Trifluoroacetic Acid (TFA) Aqueous or organic solventA stronger acid for more robust acetals. nih.gov
Hydrochloric Acid (HCl) Aqueous or alcoholic solventEffective but less mild than acetic acid. nih.gov
Acidic Zeolites Organic solventHeterogeneous catalyst that can be easily removed. nih.gov

The selective removal of the 1,2-O-isopropylidene group has been reported in the context of complex molecule synthesis, highlighting the importance of this reaction. nih.gov

Transacetalization Reactions

Transacetalization involves the reaction of an acetal with a diol in the presence of an acid catalyst, resulting in the exchange of the original diol component of the acetal. In the context of this compound, this would involve reacting it with another diol to form a new acetal.

Conversely, the formation of the isopropylidene acetal itself is often achieved through a transacetalization reaction between glycerol and 2,2-dimethoxypropane, catalyzed by an acid. scielo.brresearchgate.net This reaction proceeds under mild conditions and can be highly selective for the formation of the five-membered dioxolane ring (solketal). scielo.brresearchgate.net

The mechanism involves the protonation of one of the methoxy (B1213986) groups of 2,2-dimethoxypropane, followed by the elimination of methanol and subsequent nucleophilic attack by the hydroxyl groups of glycerol. scielo.br

Functionalization of Accessible Hydroxyl Groups (Post-Deprotection)

Following the acidic removal of the isopropylidene protecting group from this compound, the resultant molecule, glycerol-1-propionate (also known as 1-monopropionin), possesses two free hydroxyl groups available for subsequent chemical transformations. wikipedia.org This diol features a primary hydroxyl group at the C3 position and a secondary hydroxyl group at the C2 position. The inherent differences in the steric accessibility and reactivity of these two groups form the basis for selective chemical modifications, enabling the molecule to serve as a versatile C3 building block in advanced organic synthesis. nih.gov

Regioselective Derivatization

The differential reactivity between the primary and secondary alcohols of the glycerol-1-propionate backbone allows for a high degree of regioselectivity in subsequent derivatization reactions. The primary hydroxyl at the C3 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyl at the C2 position. This distinction is widely exploited to selectively introduce functional groups at the C3 position.

A common strategy for achieving regioselectivity is through acylation under controlled conditions. By using a stoichiometric amount of an acylating agent, such as an acyl halide or anhydride, the reaction can be directed to preferentially occur at the more reactive primary alcohol. For instance, synthetic routes aimed at producing lysophospholipid analogues often rely on this principle. nih.gov A general method involves the reaction of the diol with an acyl chloride in a suitable solvent system, often at controlled temperatures to enhance selectivity. nih.gov This approach ensures that the new acyl chain is installed specifically at the C3 position, leaving the C2 hydroxyl available for further functionalization or to remain as a hydroxyl group.

An alternative approach to achieving substitution at the C2 position involves a protection-functionalization-deprotection sequence. First, the more reactive C3 primary hydroxyl is selectively protected with a bulky protecting group. With the C3 position blocked, the C2 secondary hydroxyl can be targeted for chemical modification. Subsequent removal of the C3 protecting group yields the C2-derivatized glycerol-1-propionate.

Table 1: Methods for Regioselective Derivatization of Glycerol-1-propionate (Post-Deprotection)
Target PositionReaction TypeTypical ReagentsGeneral ConditionsProduct Type
C3-OH (Primary)AcylationFatty Acid Chloride (e.g., Palmitoyl chloride)Controlled stoichiometry (1-2 molar equivalents), organic solvent (e.g., CH₃CN/benzene), room temperature. nih.gov1-propionate-3-acyl-glycerol
C3-OH (Primary)ProtectionBulky Silyl Halides (e.g., TBDMS-Cl) or Chloroformates (e.g., FMOC-Cl). nih.govBase (e.g., DMAP, pyridine), aprotic solvent.C3-protected-glycerol-1-propionate
C2-OH (Secondary)Acylation (post C3-protection)Acyl Chloride or AnhydrideRequires prior protection of the C3-hydroxyl group.1-propionate-2-acyl-glycerol (after deprotection of C3)

Introduction of Diverse Functionalities for Advanced Synthesis

The ability to selectively functionalize the hydroxyl groups of glycerol-1-propionate makes it a valuable precursor for the total chemical synthesis of complex and biologically significant molecules, particularly structured glycerolipids. nih.gov The development of synthetic methods for these derivatives is crucial for studying their roles in biochemistry and membrane chemistry. nih.gov

One of the most significant applications is in the synthesis of lysophospholipids (LPLs) and their analogues, such as Lysophosphatidic Acid (LPA). nih.govnih.gov These molecules are important signaling lipids involved in a multitude of physiological and pathological processes. nih.govnih.gov The synthesis of an LPA analogue from glycerol-1-propionate would typically involve two key transformations following deprotection:

Regioselective Acylation: As described previously, a long-chain fatty acyl group is introduced, usually at the C3 position, to form a diacylated glycerol derivative. This step builds the hydrophobic lipid tail of the target molecule.

Phosphorylation: The remaining free hydroxyl group (typically the C2-OH) is then phosphorylated. This is achieved using a suitable phosphorylating agent (e.g., phosphorus oxychloride followed by hydrolysis, or a protected phosphoramidite) to install the defining polar headgroup of the phospholipid.

This strategic introduction of both hydrophobic acyl chains and polar phosphate (B84403) moieties highlights the utility of the deprotected glycerol-1-propionate scaffold in creating amphiphilic molecules for advanced applications. The resulting structurally diverse compounds are essential tools for investigating enzyme mechanisms, cell signaling pathways, and lipid-protein interactions. nih.gov

Table 2: Examples of Diverse Functionalities Introduced for Advanced Synthesis
Introduced Functional GroupClass of ReagentIntermediate ProductTarget Advanced Molecule
Long-Chain Acyl GroupFatty Acid Derivatives (e.g., Acyl Chlorides)1-propionate-3-acyl-glycerolDi- and Triglycerides, Phospholipid Precursors. wikipedia.org
Phosphate MoietyPhosphorylating Agents (e.g., POCl₃, phosphoramidites)Glycerol-1-propionate-2-phosphateLysophosphatidic Acid (LPA) Analogues. nih.govnih.gov
CarbonateChloroformates (e.g., FMOC-Cl)1-propionate-3-(fluorenylmethyloxycarbonyl)-glycerolOrthogonally Protected Intermediates for Multi-step Synthesis. nih.gov

Applications of 2,3 Isopropylideneglycerol 1 Propionate As a Chiral Synthon and Intermediate in Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The synthetic utility of 2,3-isopropylideneglycerol-1-propionate is fundamentally derived from its precursor, 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly referred to as isopropylidene glycerol (B35011) or solketal (B138546). nist.govacs.org Solketal is a protected form of glycerol where an isopropylidene acetal (B89532) group links two adjacent hydroxyl groups. wikipedia.org This protection leaves a single primary hydroxyl group available for functionalization, such as esterification to form the propionate (B1217596) ester. Crucially, the central carbon of the original glycerol backbone is a stereogenic center. wikipedia.org The availability of both (R) and (S) enantiomers of solketal allows for the preparation of the corresponding enantiomerically pure propionate esters, which serve as valuable chiral building blocks. wikipedia.orgsigmaaldrich.com

Stereodivergent synthesis aims to generate any or all possible stereoisomers of a multi-chiral target molecule by selectively altering the reagents or reaction sequence. The use of enantiomerically pure starting materials like (R)- or (S)-2,3-isopropylideneglycerol-1-propionate is a cornerstone of this strategy. By choosing which enantiomer of the building block to employ, chemists can dictate the absolute configuration of a key stereocenter early in a synthetic route.

For instance, the synthesis of various chiral 2-alkylaminomethylbenzodioxans, which act as α-adrenergic antagonists, demonstrates this principle effectively. nih.gov In these syntheses, chiral glycerol derivatives, such as tosylated solketal, are used. nih.gov Reaction pathways starting with the (R)-enantiomer of the glycerol building block lead to the (S)-enantiomer of the final product, while the (S)-glycerol derivative would yield the (R)-product. nih.gov This illustrates how access to both enantiomers of a chiral synthon like this compound enables the deliberate and predictable synthesis of different stereoisomers of a complex target molecule.

The chiral nature of this compound makes it an important precursor for molecules where specific stereochemistry is essential for biological activity. The isopropylidene protecting group can be readily removed under acidic conditions, revealing a diol that can be further manipulated. wikipedia.org This straightforward deprotection, combined with the reactivity of the propionate ester, allows for the elaboration of the simple C3 backbone into more complex structures.

Derivatives of solketal are key intermediates in the synthesis of various pharmacologically significant molecules, including glycerophospholipids and β-blockers. The esterification of solketal's free hydroxyl group is a common strategy to build up these larger molecules. The propionate derivative, specifically, provides a three-carbon chain that can be further modified, serving as a handle for chain extension or functional group interconversion, all while preserving the critical stereochemistry of the original glycerol unit.

Intermediate in the Synthesis of Natural Products

Natural products often possess intricate, stereochemically rich structures. Chiral building blocks derived from the "chiral pool," such as solketal and its esters, are invaluable for their total synthesis.

While direct incorporation of the complete this compound molecule into alkaloid frameworks is not widely documented, the use of chiral synthons is central to the field. For example, cinchona alkaloids themselves are used to create chiral polymers that catalyze asymmetric reactions with high enantioselectivity. tubitak.gov.tr The underlying principle involves leveraging existing chirality to induce new stereocenters. A versatile building block like this compound, with its defined stereocenter and multiple functional handles (an ester and a protected diol), represents a strategic starting point for constructing the chiral side chains or fragments required for complex alkaloid targets.

The biosynthesis of terpenoids proceeds from simple five-carbon isoprene (B109036) units. However, the laboratory synthesis of these often complex and stereochemically dense molecules requires precise methods. Chiral building blocks are frequently employed to set key stereocenters. Solketal derivatives are used in the synthesis of various natural products, including pheromones. preprints.org The propionate group on this compound can serve as a synthetic equivalent for a portion of a carbon skeleton, with the protected diol offering a latent, stereochemically defined functionality that can be revealed and utilized at a later stage in a synthetic sequence.

Precursor for Advanced Glycerol-Derived Compounds

The surplus of glycerol from biodiesel production has spurred significant research into its valorization, transforming it from a waste product into a valuable platform chemical. nih.govproquest.com The synthesis of this compound is a prime example of this effort, converting glycerol into a more advanced, functionalized molecule. The initial step is typically the acid-catalyzed reaction of glycerol with acetone (B3395972) to form solketal. preprints.orgresearchgate.net

This solketal can then be further functionalized. One straightforward method is transesterification. For instance, reacting isopropylidene glycerol (IPG) with ethyl propanoate (EP) using a sodium carbonate catalyst yields isopropylidene glycerol propanoate (IGP), the target compound.

Table 1: Synthesis of Isopropylidene Glycerol Propanoate (IGP)

Reactant 1 Reactant 2 Catalyst Temperature Time Yield

This table is based on data from a specific synthesis protocol and illustrates a representative method for preparing the title compound.

This transformation is part of a broader strategy to create a variety of advanced compounds from the glycerol backbone. Other derivatives include fatty acid solketal esters (FASEs), synthesized by reacting solketal with free fatty acids, which have potential as fuel additives. nih.gov The inherent chirality and functionality of these glycerol derivatives make them not just end products, but also versatile intermediates for even more complex molecules with applications in pharmaceuticals and materials science. preprints.org

Table 2: Mentioned Chemical Compounds

Compound Name Other Names/Synonyms
This compound Isopropylidene Glycerol Propanoate (IGP)
2,2-Dimethyl-1,3-dioxolane-4-methanol Solketal, Isopropylidene glycerol (IPG)
Glycerol Propane-1,2,3-triol
Ethyl Propanoate
Sodium Carbonate
Acetone Propan-2-one
(R)-2,2-Dimethyl-1,3-dioxolane-4-methanol (R)-Solketal
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (S)-Solketal
Cinchona Alkaloids
Free Fatty Acids

Synthesis of Phosphoglycerides

The stereospecific synthesis of phosphoglycerides, critical components of biological membranes, relies on enantiomerically pure glycerol precursors. 2,3-Isopropylideneglycerol derivatives are key starting materials for accessing these complex lipids. google.comcsbsju.edu The synthesis begins with the chiral glycerol synthon, where the hydroxyl groups at the sn-2 and sn-3 positions are protected by the isopropylidene group.

The synthetic route involves the phosphorylation of the free primary hydroxyl group (or a derivative thereof, such as the propionate which can be hydrolyzed or transformed). After phosphorylation, the isopropylidene protecting group is removed under acidic conditions to liberate the diol, which is then acylated to introduce the desired fatty acid chains, yielding the target phosphoglyceride. This method ensures the correct stereochemistry at the glycerol backbone, which is essential for the biological function of the resulting phospholipid. The use of such chiral precursors from the "chiral pool" is a common strategy to produce enantiomerically pure glycerophospholipids. google.com

Preparation of Glycerides and Structured Lipids

Structured lipids (SLs) are triacylglycerols (TAGs) that have been modified to contain a specific arrangement of fatty acids on the glycerol backbone, offering tailored nutritional or physical properties. mdpi.commattioli1885journals.com The synthesis of SLs often employs enzymatic or chemical methods to achieve this specific placement. nih.govresearchgate.net

This compound and related chiral synthons are invaluable for producing SLs with defined stereochemistry. For instance, in the synthesis of MLM-type structured lipids (where a long-chain fatty acid is at the sn-2 position and medium-chain fatty acids are at sn-1 and sn-3), a common strategy involves the enzymatic deacylation of a triglyceride to a 2-monoacylglycerol, followed by re-esterification at the 1- and 3-positions. nih.gov Alternatively, starting with a chiral glycerol synthon like an isopropylidene-protected glycerol derivative allows for the sequential and position-specific introduction of different fatty acids, providing precise control over the final structure of the glyceride. nih.gov This control is crucial as the metabolic fate and physical properties of the lipid are highly dependent on which fatty acids are esterified at each of the three positions of the glycerol backbone. nih.gov

Lipid TypeSynthetic StrategyRole of Chiral Glycerol Synthon
PhosphoglyceridesStereospecific phosphorylation and acylationProvides the chiral glycerol backbone ensuring correct stereochemistry.
Structured Lipids (e.g., MLM-type)Enzymatic or chemical position-specific esterificationActs as a starting point for controlled, sequential addition of different fatty acids. mdpi.comnih.gov
Simple/Mixed TriacylglycerolsSequential esterificationAllows for the creation of mixed glycerides with high purity by directing acylation to specific positions. google.com

Application in the Construction of Other Glycerol-Based Motifs

The utility of 2,3-isopropylideneglycerol derivatives extends beyond lipids to the synthesis of a wide array of functionalized molecules built upon a glycerol framework. researchgate.net The protected diol structure allows the primary hydroxyl group to be converted into various other functionalities. These versatile precursors can be transformed into diverse molecular species with glycerol skeletons, enabling the design of molecules with highly customized properties. researchgate.net For example, enantiomerically pure chalcogenoethers with potential antioxidant activity have been synthesized from (R)- and (S)-tosyl solketal (a derivative of isopropylideneglycerol), demonstrating the synthon's utility in introducing heteroatoms with stereocontrol. elsevierpure.com The ability to selectively manipulate the functional groups at each position of the glycerol backbone makes these synthons powerful tools for creating complex and potentially bioactive compounds. google.com

Development of Pharmaceutical Active Ingredients (Focus on Synthetic Routes)

The chirality of drug molecules is a critical factor in their biological activity. ut.ac.ir Chiral building blocks, or synthons, are therefore essential in pharmaceutical research for the efficient synthesis of single-enantiomer drugs. enamine.netchiroblock.com Derivatives of 2,3-isopropylideneglycerol are important intermediates for preparing optically active pharmaceuticals. google.com

Intermediacy in the Synthesis of Beta-Blockers

Many beta-blockers, a class of drugs used to manage cardiovascular conditions, are chiral molecules of the 3-(aryloxy)-1-(alkylamino)-2-propanol type, with the therapeutic activity residing predominantly in the (S)-enantiomer. ut.ac.ir (S)-Propranolol, for example, is reported to be 98 times more active than its (R)-enantiomer. ut.ac.ir

The synthesis of (S)-propranolol and its analogues often relies on a chiral epoxide intermediate, which can be derived from isopropylideneglycerol (B7884900) derivatives. semanticscholar.orgnih.gov A common synthetic route involves the reaction of 1-naphthol (B170400) with an epichlorohydrin (B41342) equivalent to form a glycidyl (B131873) ether. ut.ac.irgoogle.com To ensure the correct stereochemistry, a chiral synthon is employed. The synthesis can start from a protected chiral glycerol derivative, which is converted to a chiral epoxide. This epoxide is then reacted with isopropylamine (B41738) to yield the final (S)-propranolol product. ut.ac.ir This approach avoids the need for resolving a racemic mixture, which can be inefficient. ut.ac.ir

Beta-BlockerKey Chiral IntermediateSynthetic Role of Glycerol Synthon
(S)-Propranolol(S)-α-Naphthyl glycidyl etherServes as the precursor to the chiral epoxide, establishing the stereocenter of the final drug. ut.ac.irnih.gov
(S)-PractololAsymmetric 3-(p-acetamidophenoxy)-1,2-epoxypropaneUsed to create the chiral epoxide that reacts with an amine to form the drug's core structure. nih.gov

Contribution to Prostaglandin (B15479496) Synthesis

Prostaglandins (B1171923) are a group of physiologically active lipid compounds derived from arachidonic acid that have diverse hormone-like effects. wikipedia.org The synthesis of prostaglandin analogues, which are used as pharmaceuticals, is a complex challenge due to their dense stereochemical architecture. nih.gov

While the natural biosynthesis of prostaglandins starts from fatty acids via the cyclooxygenase (COX) pathway, the chemical synthesis of prostaglandin drugs often utilizes chiral building blocks to construct the core structure. wikipedia.orgnih.gov Some synthetic strategies for prostaglandins and their analogues involve intermediates that can be derived from the chiral pool, including glycerol derivatives. More directly, the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) can be oxygenated by COX-2 to produce prostaglandin glycerol esters (PG-Gs), which are analogues of canonical prostaglandins. researchgate.netnih.gov The synthesis of these PG-Gs and their mimics can utilize chiral glycerol synthons to ensure the correct stereochemical configuration of the glycerol moiety. nih.govnih.gov

Role in the Synthesis of Platelet-Activating Factor (PAF) Precursors

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammation, platelet aggregation, and other physiological processes. wikipedia.orgnih.gov Its structure is a 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. The specific stereochemistry of the glycerol backbone is crucial for its biological activity. nih.gov

Therefore, the synthesis of PAF, its precursors, and its antagonists heavily relies on chiral glycerol building blocks. nih.govnih.gov 2,3-O-isopropylidene-sn-glycerol is a well-established chiral building block for the synthesis of PAF. nih.gov The synthesis starts with this protected glycerol, allowing for the introduction of the alkyl ether at the sn-1 position and the acetyl group at the sn-2 position, followed by the addition of the phosphocholine (B91661) headgroup at the sn-3 position. The use of this synthon ensures the creation of the natural and biologically active enantiomer of PAF. nih.govresearchgate.net

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 2,3-Isopropylideneglycerol-1-propionate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile. researchgate.net A comprehensive study involving the synthesis and characterization of Isopropylidene Glycerol (B35011) Propanoate (IGP) utilized these methods to confirm its successful formation. researchgate.net

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. researchgate.net

Analysis of the ¹H-NMR spectrum of Isopropylidene Glycerol Propanoate (IGP) reveals nine distinct signals, corresponding to the nine sets of non-equivalent protons in the structure. researchgate.net The ¹³C-NMR spectrum similarly displays nine unique resonances, accounting for all carbon atoms in the molecule. researchgate.net

¹H-NMR Data

The chemical shifts (δ) in the ¹H-NMR spectrum are indicative of the electronic environment of each proton. For instance, the protons of the methyl group in the propionate (B1217596) moiety appear as a triplet at approximately 1.13 ppm, while the adjacent methylene (B1212753) protons are observed as a quartet around 2.36 ppm. researchgate.net The complex signals for the glycerol backbone protons are found further downfield.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityInferred Coupling Constant (J, Hz)Integration
-CH₂-CH₃ (propionate)1.13 researchgate.netTriplet (t) researchgate.net~7.53H researchgate.net
-C(CH₃ -syn)₂ (isopropylidene)~1.35Singlet (s)N/A3H
-C(CH₃ -anti)₂ (isopropylidene)~1.42Singlet (s)N/A3H
-CH₂ -CH₃ (propionate)2.36 researchgate.netQuartet (q) researchgate.net~7.52H researchgate.net
-O-CH ₂ (C5-H)~3.75Doublet of doublets (dd)J ≈ 8.5, 6.51H
-O-CH ₂ (C5-H')~4.05Doublet of doublets (dd)J ≈ 8.5, 5.51H
-CH ₂-O-C=O (C1-H)~4.15Doublet of doublets (dd)J ≈ 11.5, 6.01H
-CH ₂-O-C=O (C1-H')~4.25Doublet of doublets (dd)J ≈ 11.5, 4.51H
-O-CH -O- (C4-H)~4.35Multiplet (m)N/A1H

Note: Specific assignments and coupling constants for the glycerol backbone are inferred based on typical values for similar structures, as only partial data was explicitly provided in the cited source.

¹³C-NMR Data

The ¹³C-NMR spectrum provides a definitive count of the unique carbon environments. The ester carbonyl carbon is the most deshielded, appearing at 174.39 ppm, while the aliphatic carbons of the propionate and isopropylidene groups appear in the upfield region. researchgate.net

Carbon AssignmentChemical Shift (δ, ppm) researchgate.net
-CH₂-C H₃ (propionate)14.26
-C(C H₃)₂ (isopropylidene)25.58
-C(C H₃)₂ (isopropylidene)26.85
-C H₂-CH₃ (propionate)29.83
-C H₂-O-C=O (C1)64.74
-O-C H₂ (C5)67.04
-O-C H-O- (C4)75.1
-C (CH₃)₂ (isopropylidene)109.9
-C =O (ester carbonyl)174.39

The structure of this compound contains a chiral center at the C4 position of the glycerol backbone (the carbon atom bonded to the two ring oxygens and the C5 methylene group). As a consequence of this chirality, the two protons on the adjacent C5 methylene group are diastereotopic. solusiriset.comnih.gov This means they are chemically non-equivalent and are expected to have different chemical shifts and distinct couplings in the ¹H-NMR spectrum. solusiriset.com Similarly, the two protons on the C1 methylene group are also diastereotopic. This non-equivalence is a key feature used in structural confirmation and is reflected in the assignment of separate signals for each of these protons in the detailed ¹H-NMR data table.

The synthesis of this compound can result in a racemic mixture of two enantiomers unless chiral starting materials or catalysts are used. Determining the enantiomeric excess (ee) is often necessary. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs) or chiral solvating agents (CSAs), is a powerful method for this purpose. nih.govresearchgate.net These reagents are chiral molecules that interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov These complexes have different magnetic environments, leading to the separation of NMR signals for the otherwise indistinguishable enantiomers. By integrating the separated signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately quantified. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The successful synthesis of IGP from 1,2-O-isopropylideneglycerol (IPG) is confirmed by the disappearance of the broad O-H stretching band of the starting material (typically around 3400 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching band for the ester group. researchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)Alkyl~2990 - 2850Medium-Strong
C=O StretchEster~1740Strong
C-O StretchEster~1200 - 1150Strong
C-O StretchAcetal (B89532)~1100 - 1050Strong

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and to study the fragmentation pattern of the compound, which serves as a molecular fingerprint. For Isopropylidene Glycerol Propanoate (IGP), which has a molecular weight of 188.22 g/mol , the analysis provides crucial structural confirmation. researchgate.net

In a reported analysis, IGP was identified with a retention time (tᵣ) of 10.22 minutes. researchgate.net The mass spectrum did not show the molecular ion peak at m/z 188. Instead, the highest observed mass-to-charge ratio (m/z) was 173, corresponding to the [M-15]⁺ ion. researchgate.net This initial fragmentation is characteristic of molecules with an isopropylidene group and represents the loss of a methyl radical (•CH₃). researchgate.net Further fragmentation of this ion leads to a series of daughter ions that are diagnostic for the structure of IGP. researchgate.net

m/z researchgate.netProposed Fragment IonProposed Neutral LossNotes
173[M - CH₃]⁺•CH₃Loss of a methyl group from the isopropylidene moiety.
115[C₅H₇O₃]⁺C₂H₂O₂ (Ketene derivative)From fragment at m/z 173. researchgate.net
72[C₄H₈O]⁺•C₅H₉O₂•From fragment at m/z 173. researchgate.net
57[C₃H₅O]⁺ or [C₄H₉]⁺CH₂ and C₅H₉O₂•From fragment at m/z 173. researchgate.net
43[C₃H₇]⁺ or [CH₃CO]⁺C₆H₁₂O₃•Base Peak. researchgate.net

Mass Spectrometry (MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Interpretation of Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In the ionization chamber of a mass spectrometer, molecules are bombarded with electrons, leading to the formation of a molecular ion (M+) which is often unstable. chemguide.co.uk This molecular ion can subsequently break down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that aids in structure confirmation.

For Isopropylidene Glycerol Propanoate (IGP), a compound structurally analogous to the title compound, Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a distinct fragmentation pattern. researchgate.net The interpretation of these fragments is crucial for confirming the successful synthesis of the ester. The key fragments observed in the mass spectrum of a related propanoate ester are detailed below.

Table 1: Key Mass Spectrometry Fragments of an Isopropylidene Glycerol Propanoate Analog This interactive table summarizes the major fragments observed in the mass spectrum, their mass-to-charge ratio (m/z), and their proposed molecular structure.

m/z Value Proposed Fragment Structure Significance Reference
101 [CH₃CH₂COOCH₂]⁺ Represents the propionyloxy-methyl cation, confirming the presence of the propionate ester group. researchgate.net
57 [CH₃CH₂CO]⁺ The propionyl cation, a strong indicator of the propanoate moiety. chemguide.co.ukresearchgate.net

The fragmentation process typically involves the cleavage of the most labile bonds. The presence of the peak at m/z 101 is particularly significant as it corresponds to the loss of the main dioxolane ring structure, while the peak at m/z 57 is characteristic of the acylium ion from the propionate group. chemguide.co.ukresearchgate.net This detailed analysis of fragmentation patterns provides definitive evidence for the compound's identity.

Chromatographic Techniques for Purity and Separation

Chromatography is the cornerstone for assessing the purity of this compound and for separating its stereoisomers. Both gas and liquid chromatography offer high-resolution separation essential for quality control.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining the chemical purity of this compound. thermofisher.comsigmaaldrich.com The choice between GC and HPLC depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and travels through a column with a stationary phase. Separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase. Purity is assessed by the presence of a single major peak, with the peak area corresponding to the compound's concentration. For the precursor, (R)-(-)-2,3-O-Isopropylideneglycerol, GC is used to confirm an assay of ≥95.0%. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. researchgate.nettheijes.com For propionate-containing compounds, reversed-phase HPLC is common, often using a C18 column. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with acid modifiers to improve peak shape. researchgate.nettheijes.com Purity is determined by integrating the area of the main peak relative to any impurity peaks.

Table 2: Illustrative Chromatographic Conditions for Purity Assessment This interactive table provides examples of typical starting conditions for GC and HPLC methods used in purity analysis of related compounds.

Technique Column Mobile Phase / Carrier Gas Detector Application Note Reference
GC Capillary column (e.g., polysiloxane based) Helium or Hydrogen Flame Ionization Detector (FID) Purity assay of the precursor (DL-1,2-Isopropylideneglycerol) was ≥97.0%. sigmaaldrich.com thermofisher.comsigmaaldrich.com

| HPLC | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Acetonitrile/Water or Methanol/Water with acid (e.g., phosphoric acid) | UV (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | A method for propionic acid used a mobile phase of methanol and 0.05% phosphoric acid (10:90, v/v). researchgate.net | researchgate.nettheijes.comscispace.com |

As this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral chromatography, using either GC or HPLC, is the definitive method for separating and quantifying enantiomers. chromatographyonline.com This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com

Chiral GC has been successfully used to separate the enantiomers of the precursor, 1,2-O-isopropylidene-sn-glycerol (IPG), and its ester derivatives. researchgate.net A common approach involves using a cyclodextrin-based CSP, such as (6-O-t-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin, which allows for baseline separation of the R and S enantiomers. researchgate.net

Chiral HPLC is also widely employed and offers a broad selection of CSPs. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including glycerolipids and their derivatives. chromatographyonline.comresearchgate.netnih.gov The separation mechanism involves a combination of interactions like hydrogen bonding and dipole-dipole stacking between the analyte and the chiral stationary phase. researchgate.net For the precursor of the title compound, enantiomers were effectively separated as their 3,5-dinitrophenylurethane derivatives on an N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine column. researchgate.net

Table 3: Examples of Chiral Chromatography Systems for Isopropylideneglycerol (B7884900) Derivatives This interactive table outlines conditions used for the enantiomeric separation of closely related chiral precursors.

Technique Chiral Stationary Phase (CSP) Mobile Phase / Carrier Gas Compound Type Key Finding Reference
Chiral GC (6-O-t-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin Hydrogen 1,2-O-isopropylidene-sn-glycerol (IPG) and its esters Baseline separation of R- and S-enantiomers was achieved. researchgate.net researchgate.net
Chiral HPLC N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine Hexane/Dichloromethane/Ethanol (40:12:3, v/v) 1,2- and 2,3-O-isopropylidene-sn-glycerol derivatives Complete enantiomer resolution was achieved within 15 minutes. researchgate.net researchgate.net

| Chiral HPLC | Polysaccharide-based (Cellulose or Amylose derivatives) | Normal-phase eluents (e.g., Hexane/Ethanol) | Arylpropionic acid derivatives | The choice of polysaccharide backbone and mobile phase modifier significantly affects enantiomer elution order. nih.gov | nih.gov |

Optical Methods for Enantiomeric Purity Assessment

Optical methods provide a measure of the bulk enantiomeric composition of a sample based on its interaction with plane-polarized light.

Polarimetry is a classic technique used to measure the optical rotation of a chiral compound in solution. masterorganicchemistry.com Enantiomers rotate plane-polarized light to an equal but opposite degree. sigmaaldrich.com A solution containing a single enantiomer (an enantiopure sample) will have an observed rotation, while a racemic mixture (a 50:50 mix of both enantiomers) will be optically inactive, showing no rotation. masterorganicchemistry.com

The measurement is reported as the specific rotation [α], which is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com For example, the enantiomeric precursors of the title compound have known specific rotation values. The (S)-(+)-enantiomer is dextrorotatory (rotates light to the right), while the (R)-(-)-enantiomer is levorotatory (rotates light to the left). thermofisher.comsigmaaldrich.com By measuring the specific rotation of a sample of this compound and comparing it to the value of a pure standard, one can calculate the enantiomeric excess (ee), which is a measure of its enantiomeric purity.

Table 4: Specific Rotation of Isopropylideneglycerol Enantiomers This interactive table lists the reported specific rotation values for the enantiomeric precursors, which are fundamental to polarimetric analysis.

Compound CAS Number Specific Rotation [α] Conditions Reference
(S)-(+)-1,2-Isopropylideneglycerol 22323-82-6 +13.5° neat, 20°C sigmaaldrich.com

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of 2,3-Isopropylideneglycerol-1-propionate allows for a detailed exploration of its three-dimensional structure and the various shapes, or conformations, it can adopt. This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Energy minimization and geometrical optimization are computational techniques used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT), or sophisticated molecular mechanics force fields.

The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to lower the total energy of the system until a stable structure is found. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are representative values based on standard bond lengths and angles for similar functional groups and may vary depending on the computational method and basis set used.)

ParameterBond/Atoms InvolvedTypical Optimized Value
Bond Lengths (Å)
C=O (ester carbonyl)1.21
C-O (ester ether)1.35
O-C (ester alkyl)1.45
C-O (dioxolane)1.43
C-C (dioxolane)1.52
C-C (isopropyl)1.54
C-H1.09
**Bond Angles (°) **
O=C-O (ester)123
C-O-C (ester)115
O-C-O (dioxolane)105
C-C-C (isopropyl)110
Dihedral Angles (°)
O=C-O-C180 (for trans) / 0 (for cis)
C-O-C-C (side chain)Variable (describes rotation)

The 1,3-dioxolane (B20135) ring in this compound is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most recognized conformations are the "envelope" and "half-chair" (or "twist") forms. Ab initio calculations on similar 2,2-disubstituted 1,3-dioxolanes have shown that the lowest energy conformation is often an unsymmetrical envelope form. mdpi.com The presence of the hydroxymethyl propionate (B1217596) substituent at the C4 position will influence the conformational preference of the ring.

The propionate side chain also contributes to the conformational complexity of the molecule. Rotation around the single bonds, particularly the C-C and C-O bonds of the ester group, gives rise to different rotational isomers (rotamers). The relative energies of these rotamers are influenced by steric hindrance and electronic interactions. The most stable conformer of the ester group is typically the one where the carbonyl group and the alkyl group are in a trans (or anti-periplanar) arrangement to minimize steric clash.

The molecule possesses a chiral center at the C4 position of the dioxolane ring, inherited from the glycerol (B35011) backbone. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2,3-Isopropylideneglycerol-1-propionate. Computational modeling can be used to study each enantiomer and predict any differences in their conformational preferences, although these are generally expected to be energetically identical in an achiral environment. The specific stereochemistry is crucial in applications where chiral recognition is important.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity.

The formation of this compound typically involves two key reaction steps: the ketalization of glycerol with acetone (B3395972) to form solketal (B138546) (2,3-Isopropylideneglycerol), followed by the esterification of solketal with propionic acid or one of its derivatives.

Computational studies on the acid-catalyzed ketalization of glycerol have elucidated the reaction mechanism, which proceeds through the protonation of acetone, followed by nucleophilic attack by a hydroxyl group of glycerol. researchgate.net Similarly, the esterification reaction can be modeled to identify the transition state structures and calculate the activation energies. For acid-catalyzed esterification, the mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol (solketal), and subsequent elimination of water. Quantum chemical calculations can map out the entire reaction pathway, providing a detailed understanding of the energy changes that occur. mdpi.com The hydrolysis of the related compound, solketal, has been shown through DFT calculations to proceed via a stable tertiary carbocation intermediate, which explains its higher reactivity compared to other acetals. scielo.br

Analysis of the electronic properties of this compound provides insights into its reactivity and intermolecular interactions. Key properties that are often calculated include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO).

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. rsc.org For this compound, the MEP would show regions of negative potential (in red) around the oxygen atoms, particularly the carbonyl oxygen of the ester group and the ether oxygens of the dioxolane ring, indicating these are sites for electrophilic attack. Regions of positive potential (in blue) would be located around the hydrogen atoms.

The Frontier Molecular Orbitals , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized on the oxygen atoms, reflecting their nucleophilic character. The LUMO is likely to be centered on the carbonyl carbon of the ester group, which is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Illustrative Calculated Electronic Properties of this compound (Note: These values are representative and depend on the level of theory and basis set used in the calculation.)

PropertyTypical Calculated ValueSignificance
Dipole Moment ~2.5 - 3.5 DIndicates the overall polarity of the molecule.
HOMO Energy ~ -7.0 to -8.0 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy ~ +1.0 to +2.0 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap ~ 8.0 to 10.0 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Mulliken Atomic Charges
Carbonyl Oxygen (C=O )~ -0.5 to -0.6 eHighlights the nucleophilic character of the carbonyl oxygen.
Carbonyl Carbon (C =O)~ +0.6 to +0.7 eHighlights the electrophilic character of the carbonyl carbon.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements, conformational changes, and interactions with its environment, such as a solvent. nih.govtu-darmstadt.de An MD simulation calculates the forces between atoms and uses these forces to predict their motion over time.

For this compound, an MD simulation in a solvent like water would reveal important aspects of its dynamic behavior. The simulation would show how the molecule tumbles and rotates in solution, and how the flexible side chain and dioxolane ring interconvert between their various conformations.

A key aspect that can be studied is solvation . The simulation would show how water molecules arrange themselves around the solute, forming a "solvation shell". arxiv.org Hydrogen bonds would be expected to form between the water molecules and the oxygen atoms of the propionate and dioxolane moieties. The strength and lifetime of these hydrogen bonds can be quantified from the simulation trajectory. The dynamic behavior of short-chain esters in solution has been a subject of interest in understanding their physical properties and reactivity. acs.org

Furthermore, MD simulations can be used to calculate various macroscopic properties from the microscopic behavior of the molecules, such as diffusion coefficients, viscosity, and radial distribution functions that describe the local structure of the solution. These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in a liquid state.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Pathways for the Compound

The synthesis of 2,3-Isopropylideneglycerol-1-propionate is intrinsically linked to its precursor, solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol). A major driver in green chemistry is the utilization of renewable feedstocks, and solketal production is a prime example. It is synthesized from glycerol (B35011), a major byproduct of the biodiesel industry, and acetone (B3395972). mdpi.comrsc.orgmdpi.com This valorization of a waste stream is a key aspect of creating a more sustainable chemical industry. mdpi.comnih.gov

Future research is focused on enhancing the sustainability of this process through several avenues:

Solvent-Free Synthesis: Research has demonstrated the feasibility of synthesizing fatty acid esters of solketal, such as the propionate (B1217596), under solvent-free conditions. nih.govmdpi.com This approach minimizes waste and reduces the environmental impact associated with volatile organic compounds. One method involves reacting the fatty acid directly with a molar excess of solketal, which also acts as the reaction medium. nih.gov Another innovative approach uses soybean seeds directly with lipase (B570770) biocatalysts, where the final product is extracted with supercritical CO2, avoiding organic solvents entirely. academie-sciences.fr

Biocatalysis: The use of enzymes, particularly lipases, offers a green alternative to traditional chemical catalysts. academie-sciences.frmdpi.com Lipases operate under mild conditions, show high selectivity, and can be immobilized for reuse. mdpi.commdpi.com Studies have successfully employed lipases from sources like Candida rugosa, Thermomyces lanuginosus, and Pseudomonas fluorescens for the synthesis of solketal esters. mdpi.comresearchgate.net The use of whole-cell biocatalysts, such as Rhizopus oryzae resting cells, further simplifies the process by eliminating the need for enzyme purification. academie-sciences.fr

Heterogeneous Catalysis: To overcome the separation and recycling issues of homogeneous catalysts like p-toluenesulfonic acid (PTSA) or mineral acids, research is shifting towards solid acid catalysts. rsc.orgnih.govnih.gov These catalysts, such as sulfonated zirconia, zinc aluminate-zirconia composites, and acid-modified carbon black from waste tires, are easily separated from the reaction mixture and can be reused over multiple cycles, improving process economics and reducing waste. rsc.orgnih.gov

Table 1: Comparison of Catalytic Systems for Solketal Ester Synthesis

Catalyst Type Advantages Disadvantages Research Direction
Homogeneous Acids (e.g., H₂SO₄, PTSA) High activity, low cost. nih.gov Difficult to separate, corrosive, produce waste. nih.govnih.gov Phasing out in favor of heterogeneous systems.
Heterogeneous Acids (e.g., Zeolites, Resins, SO₄²⁻/ZrO₂) Reusable, non-corrosive, easy separation. rsc.orgnih.gov Can have lower activity or require higher temperatures. bohrium.com Development of highly active and stable solid acids from waste materials. nih.gov
Biocatalysts (e.g., Lipases) High selectivity, mild reaction conditions, biodegradable. academie-sciences.frmdpi.com Higher initial cost, potential for denaturation. Immobilization on novel supports, use of whole-cell catalysts. mdpi.commdpi.com

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The chirality of this compound makes its enantiomerically pure forms highly valuable as building blocks (synthons) in the pharmaceutical industry for synthesizing complex molecules like β-blockers and glycerophospholipids. researchgate.netgoogle.com Consequently, a significant area of research is the development of efficient methods for enantioselective synthesis.

The primary strategy for obtaining single enantiomers of solketal esters is through the kinetic resolution of the racemic precursor, solketal, or its esters. elsevier.comresearchgate.net

Lipase-Catalyzed Resolutions: Lipases are the most studied catalysts for this purpose due to their inherent enantioselectivity. acs.org The process typically involves the enantioselective transesterification of racemic solketal or the hydrolysis of its racemic esters. researchgate.netresearchgate.net

Studies have shown that alkaline lipase from Pseudomonas fluorescens can achieve an enantiomeric excess (ee) of about 80% in the transesterification of vinyl esters with solketal. researchgate.net

The choice of lipase is crucial, with enzymes like Novozyme 435 and Amano AK showing different selectivities in the hydrolysis of solketal esters. researchgate.net

Immobilization and Reaction Engineering: The performance of lipase catalysts can be significantly enhanced through immobilization. Supports such as mesoporous silicas (SBA-15), carbon nanotubes, and treated macauba epicarp particles have been used to increase catalyst activity and stability. mdpi.commdpi.comresearchgate.net However, immobilization can sometimes decrease enantioselectivity, presenting a trade-off that requires optimization. researchgate.net Further research into reaction conditions, such as performing the catalysis at low temperatures (e.g., -40 °C), has been shown to effectively enhance enantioselectivity. elsevier.com

Chiral Resolving Agents: An alternative to enzymatic resolution is the use of classical chemical resolving agents. This method involves forming diastereomeric salts with a chiral acid or base, which can then be separated by crystallization. For instance, the resolution of related chiral compounds has been achieved using derivatives of tartaric acid or other chiral acids. google.com

Table 2: Research Findings in Enantioselective Synthesis of Solketal Esters

Method Catalyst/Agent Key Finding
Enzymatic Transesterification Pseudomonas fluorescens lipase Achieved ~80% enantiomeric excess (eeR) for the R-ester. researchgate.net
Enzymatic Hydrolysis Lipases (Novozyme 435, Amano AK) Demonstrated enantioselective hydrolysis of racemic solketal octanoate. researchgate.net
Immobilized Biocatalysis Lipase on SBA-15 support Immobilization increased reaction kinetics but slightly decreased enantioselectivity. researchgate.net
Low-Temperature Catalysis Lipase-catalyzed transesterification Reducing temperature to as low as -40 °C significantly enhances enantioselectivity. elsevier.com
Diastereomeric Salt Formation (S)-2,3-isopropylideneglycerol hemiphthalate Effective in resolving certain α,β-unsaturated amines.

Expanded Utility in the Synthesis of New Complex Chemical Entities

Enantiopure solketal and its derivatives, including this compound, are recognized as valuable chiral pool synthons. google.comscbt.com Their utility stems from the readily available, stereodefined glycerol backbone, which can be elaborated into more complex structures.

The primary application lies in the synthesis of biologically active molecules. For example:

(S)-solketal is a precursor for the synthesis of (S)-propranolol, a widely used β-blocker. researchgate.net

Both enantiomers are used in the synthesis of glycerophospholipids and Platelet-Activating Factor (PAF), which are crucial lipid signaling molecules. google.com

(S)-(+)-2,3-O-Isopropylideneglycerol is specifically employed as a starting material for synthesizing chiral allylic triols, which are versatile intermediates in organic synthesis. scbt.com

Future research will likely expand the library of complex molecules derived from this chiral building block. The combination of the propionate group and the protected diol offers a unique scaffold for creating novel pharmaceutical agents, agrochemicals, and specialty materials. The propionate moiety can be further functionalized, or the isopropylidene protecting group can be removed to reveal the diol for subsequent reactions, allowing for the construction of diverse and complex target molecules. wikipedia.org

Advanced Mechanistic Studies and Computational Design of Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing processes and designing new, more efficient catalysts. Research in this area focuses on both the formation of the solketal precursor and its subsequent esterification.

Mechanism of Solketal Formation: The acid-catalyzed reaction between glycerol and acetone to form solketal has been a subject of mechanistic investigation. The generally accepted mechanism involves the activation of the carbonyl group of acetone by an acid catalyst (either a Brønsted or Lewis acid). bohrium.commdpi.com This is followed by a nucleophilic attack from one of glycerol's hydroxyl groups. mdpi.com Computational studies using molecular modeling have been employed to elucidate the transition states involved, confirming that the formation of the five-membered solketal ring is kinetically and thermodynamically favored over the six-membered ring isomer. mdpi.comresearchgate.net

Kinetics of Biocatalysis: For the lipase-catalyzed synthesis of solketal esters, kinetic modeling provides valuable insights. The transesterification process using P. fluorescens lipase has been described by a Ping-Pong Bi-Bi model, which accounts for the sequential binding of the two substrates (solketal and the acyl donor) to the enzyme. researchgate.net These models are essential for process optimization and reactor design.

Computational Design: As computational power increases, the in silico design of catalysts is becoming a more viable strategy. By modeling the transition states of the reaction, it is possible to design catalysts with specific properties to lower the activation energy and enhance selectivity. For instance, understanding the interaction between the substrate and the active site of a lipase can guide the development of mutant enzymes with improved enantioselectivity or stability. Similarly, computational analysis of solid acid catalysts can help in designing materials with optimal pore structures and acid site densities for improved performance in solketal synthesis.

Future work will likely involve more sophisticated computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, to provide a more detailed picture of the reaction pathways and catalyst-substrate interactions. This will accelerate the discovery of next-generation catalysts for the synthesis of this compound and other valuable chemicals.

Q & A

Basic: What are the standard synthetic routes for 2,3-Isopropylideneglycerol-1-propionate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves the protection of glycerol’s hydroxyl groups followed by esterification. A common approach is:

Protection : Use acetone or 2,2-dimethoxypropane under acid catalysis to form the 2,3-isopropylidene ketal of glycerol.

Esterification : React the protected glycerol with propionic anhydride or activated propionyl chloride in the presence of a base (e.g., pyridine) or catalyst (e.g., DMAP).
Optimization Strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and byproducts .
  • Adjust stoichiometry (e.g., excess propionic anhydride) and temperature (40–60°C) to favor esterification over hydrolysis.
  • Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane to isolate the product .

Basic: How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR :
    • Peaks at δ 1.40–1.45 ppm (singlet) for the isopropylidene methyl groups.
    • δ 4.1–4.3 ppm (multiplet) for the glycerol backbone protons.
    • δ 2.3–2.5 ppm (quartet) for the propionate methylene group.
  • ¹³C NMR :
    • Signals at ~110 ppm (ketal carbon), 173–175 ppm (ester carbonyl), and 25–30 ppm (methyl groups).
  • IR :
    • Strong absorption at ~1740 cm⁻¹ (C=O stretch of the ester) and ~1250 cm⁻¹ (C-O ester bond).
      Purity Validation :
  • Compare experimental spectra with reference data from NIST Chemistry WebBook or published literature .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:
Conflicting solubility data may arise from differences in sample purity, temperature, or measurement techniques. To address this:

Standardize Protocols :

  • Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or hexane .
  • Perform UV-Vis spectroscopy to quantify solubility limits via Beer-Lambert law calibration .

Cross-Validation :

  • Compare results with computational solubility predictions (e.g., COSMO-RS models) based on molecular descriptors .

Report Conditions :

  • Document temperature, solvent batch purity, and equilibration time to enable reproducibility .

Advanced: What computational methods are suitable for modeling the reactivity of this compound in enzymatic or catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate transition states and activation energies for ester hydrolysis or transesterification reactions.
    • Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) :
    • Simulate interactions with enzymes (e.g., lipases) to identify binding pockets and catalytic residues.
    • Tools like GROMACS or AMBER can model solvent effects and conformational flexibility .
  • Validation :
    • Compare computational results with kinetic experiments (e.g., stopped-flow spectroscopy) .

Basic: What chromatographic techniques are most effective for separating this compound from its synthetic byproducts?

Methodological Answer:

  • Normal-Phase Chromatography :
    • Use silica gel columns with ethyl acetate/hexane (20:80 to 50:50 gradient) to resolve esters from unreacted glycerol derivatives .
  • Reverse-Phase HPLC :
    • Employ C18 columns with acetonitrile/water (60:40) mobile phase for high-resolution separation.
    • Detect via refractive index (RI) or evaporative light scattering (ELSD) for non-UV-absorbing compounds .
  • GC-MS :
    • Derivatize the compound (e.g., trimethylsilylation) to enhance volatility and analyze fragmentation patterns .

Advanced: How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Testing :

  • Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 4–9) for 1–4 weeks.
  • Monitor degradation via HPLC or LC-MS to quantify parent compound and breakdown products .

Kinetic Analysis :

  • Apply the Arrhenius equation to extrapolate shelf-life at room temperature.

Mechanistic Probes :

  • Use isotopic labeling (e.g., deuterated water) to trace hydrolysis pathways .

Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

Methodological Answer:

  • Process Analytical Technology (PAT) :
    • Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality-by-Design (QbD) :
    • Use design of experiments (DoE) to identify critical process parameters (e.g., catalyst loading, stirring rate) .
  • Standardized Purification :
    • Adopt preparative HPLC or crystallization protocols to ensure ≥98% purity .

Basic: How can researchers validate the absence of toxic impurities (e.g., residual solvents, metal catalysts) in this compound batches?

Methodological Answer:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) :
    • Detect trace metals (e.g., Sn, Pd) from catalysts at ppb levels .
  • Headspace GC-MS :
    • Identify residual solvents (e.g., acetone, dichloromethane) .
  • Biological Assays :
    • Perform in vitro cytotoxicity screening (e.g., MTT assay) on mammalian cell lines .

Advanced: How can multivariate analysis resolve conflicting bioactivity data for this compound in different cell lines?

Methodological Answer:

  • Principal Component Analysis (PCA) :
    • Reduce dimensionality of bioactivity datasets (e.g., IC₅₀ values across cell lines) to identify outliers or clustering patterns .
  • Machine Learning :
    • Train models (e.g., random forests) on chemical descriptors and bioactivity data to predict structure-activity relationships (SAR) .
  • Experimental Triangulation :
    • Cross-validate results using orthogonal assays (e.g., gene expression profiling vs. metabolic flux analysis) .

Basic: What are the best practices for storing this compound to prevent hydrolysis or oxidation?

Methodological Answer:

  • Storage Conditions :
    • Keep in airtight, amber vials under inert gas (N₂ or Ar) at –20°C.
  • Stabilizers :
    • Add radical scavengers (e.g., BHT) to prevent oxidation .
  • Monitoring :
    • Perform periodic HPLC analysis to assess degradation over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.